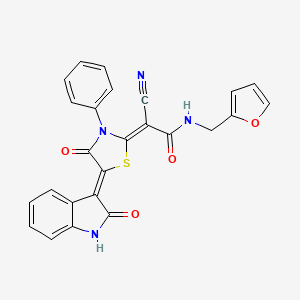

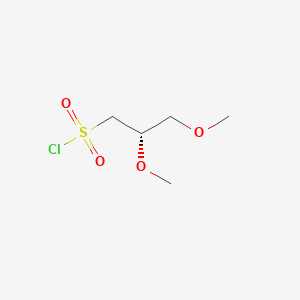

![molecular formula C17H15NO3S B3012353 N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide CAS No. 955812-00-7](/img/structure/B3012353.png)

N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide” is a compound that contains a benzo[b]thiophene moiety. Benzo[b]thiophene is a heterocyclic compound, which is a five-membered ring made up of one sulfur atom . It’s a structural alert with the formula C4H4S . The compound is likely soluble in most organic solvents like alcohol and ether but insoluble in water .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves condensation reactions . For example, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophen-5-yl derivatives can be determined using techniques such as X-ray crystallography . The crystal structure of a related compound, ®-6-(benzo[b]thiophen-5-yl)-2-methyl-2,6-dihydrobenzo[5,6]silino[4,3,2-cd]indole, has been reported .

Chemical Reactions Analysis

Benzo[b]thiophen-5-yl derivatives can undergo various chemical reactions. For instance, a novel palladium catalyzed Buchwald–Hartwig coupling of N-Boc-piperazine with benzo[b]thiophen-4-yl trifluoromethanesulfonate has been shown to furnish 1-(benzo[b]thiophen-4-yl)piperazine (a key intermediate in the synthesis of the API) in excellent yield even with 1 mol% catalyst loading .

Aplicaciones Científicas De Investigación

Anticancer Agents

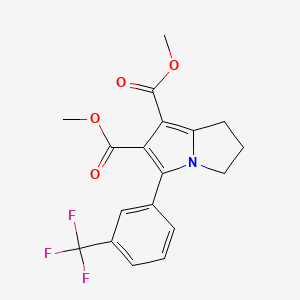

A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect . In vitro antiproliferative activities of all target compounds were evaluated against HT-29 and A549 cancer cell lines .

Organic Semiconductors for Organic Thin-Film Transistors

Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, including N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide, have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs) . The physicochemical characteristics of the recently created substances were analyzed using thermogravimetric analysis (TGA), differential scanning calorimeter (DSC), and UV-vis spectroscopy .

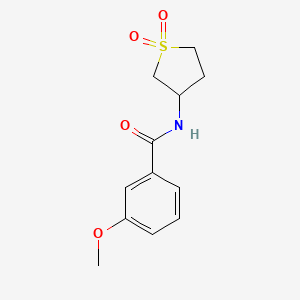

Antimicrobial Potential

Some compounds derived from N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide were found to possess promising antimicrobial potential . A structure–activity relationship (SAR) study was explored to facilitate further development of this new class of compounds .

Mecanismo De Acción

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide, also known as Edonerpic, exhibits neuroprotective properties . It has been demonstrated that this compound prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered central to the pathogenesis of Alzheimer’s disease . The neuroprotective properties of this compound were also observed in a mutant tau-induced Alzheimer’s disease model . In addition to these neuroprotective properties, Edonerpic also promotes neurite outgrowth .

Biochemical Pathways

The compound affects the biochemical pathway involving the Amyloid-beta protein . By preventing the neurodegeneration induced by this protein, it can potentially alter the progression of Alzheimer’s disease .

Pharmacokinetics

It is known that the compound has neuroprotective properties, suggesting that it can cross the blood-brain barrier .

Result of Action

The primary result of the action of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide is the prevention of neurodegeneration induced by Amyloid-beta protein . This can potentially slow down the progression of Alzheimer’s disease .

Action Environment

The action of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide is influenced by the environment within the brain, particularly the presence of Amyloid-beta protein

Propiedades

IUPAC Name |

N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-20-13-4-5-15(21-2)14(10-13)17(19)18-12-3-6-16-11(9-12)7-8-22-16/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJAMRCAGMJGGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

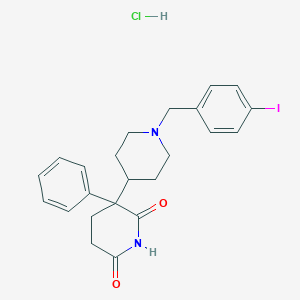

![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)

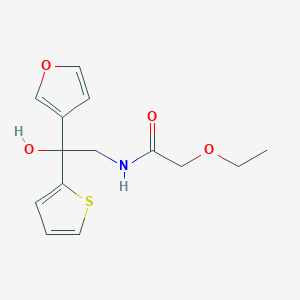

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)

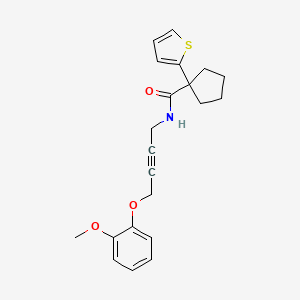

![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)

![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)